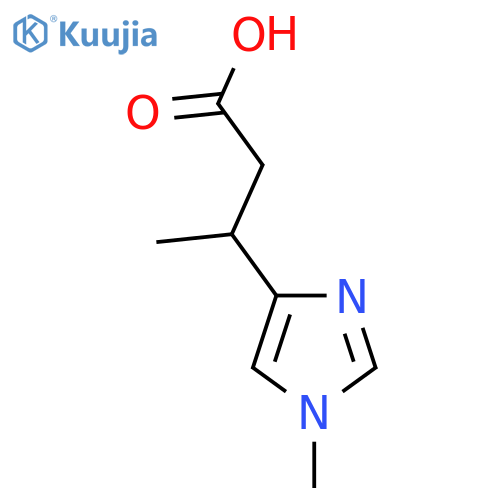Cas no 1507688-98-3 (3-(1-methyl-1H-imidazol-4-yl)butanoic acid)

3-(1-methyl-1H-imidazol-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-imidazol-4-yl)butanoic acid
- EN300-1835783
- 1507688-98-3
-
- インチ: 1S/C8H12N2O2/c1-6(3-8(11)12)7-4-10(2)5-9-7/h4-6H,3H2,1-2H3,(H,11,12)
- InChIKey: QDVAZVQWCKXIRU-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)C1=CN(C)C=N1)=O
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-(1-methyl-1H-imidazol-4-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835783-0.25g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 0.25g |
$1341.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-0.05g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 0.05g |
$1224.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-5.0g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-10.0g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 10g |
$6266.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-1.0g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-0.5g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 0.5g |
$1399.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-0.1g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 0.1g |
$1283.0 | 2023-06-01 | ||
| Enamine | EN300-1835783-2.5g |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid |
1507688-98-3 | 2.5g |
$2856.0 | 2023-06-01 |
3-(1-methyl-1H-imidazol-4-yl)butanoic acid 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-(1-methyl-1H-imidazol-4-yl)butanoic acidに関する追加情報
3-(1-Methyl-1H-Imidazol-4-Yl)Butanoic Acid: A Comprehensive Overview
3-(1-Methyl-1H-imidazol-4-yl)butanoic acid, identified by the CAS number 1507688-98-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a butanoic acid backbone with an imidazole ring substituted at the 4-position with a methyl group. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity.
The synthesis of 3-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves multi-step organic reactions, often starting from readily available starting materials. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to expedite the formation of the imidazole ring, significantly reducing reaction times while maintaining high yields.
In terms of applications, 3-(1-methyl-1H-imidazol-4-yl)butanoic acid has shown promise in various domains. In the pharmaceutical industry, this compound has been investigated for its potential as a drug lead due to its ability to interact with specific biological targets. Recent studies have highlighted its role as a modulator of ion channels, which are critical for various physiological processes. For example, research published in 2023 demonstrated that this compound exhibits potent inhibitory activity against voltage-gated sodium channels, making it a candidate for the development of anti-inflammatory and analgesic agents.
Beyond pharmacology, 3-(1-methyl-1H-imidazol-4-yl)butanoic acid has also found applications in materials science. Its ability to form stable metal complexes has led to its use in catalysis and coordination chemistry. A notable study from 2023 reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction efficiency and selectivity. This discovery underscores its potential as a versatile building block in organic synthesis.
The structural properties of 3-(1-methyl-1H-imidazol-4-yl)butanoic acid contribute to its diverse reactivity and functionality. The imidazole ring imparts aromatic stability and nucleophilic character, enabling participation in various chemical transformations. Meanwhile, the butanoic acid moiety introduces acidity and hydrophilicity, which are advantageous for solubility and bioavailability in pharmaceutical applications.
From an environmental standpoint, understanding the fate and transport of CAS 1507688-98-3 is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradation pathways under different environmental conditions. Findings suggest that this compound undergoes microbial degradation through oxidative mechanisms, with half-lives ranging from several days to weeks depending on temperature and pH levels.
In conclusion, 3-(1-methyl-1H-imidazol-4-Yl)Butanoic Acid (CAS 150768898) stands out as a multifaceted compound with applications spanning pharmaceuticals, catalysis, and materials science. Its unique structure and reactivity continue to drive innovative research across disciplines. As scientific advancements unfold, this compound is poised to play an increasingly significant role in both academic and industrial settings.
1507688-98-3 (3-(1-methyl-1H-imidazol-4-yl)butanoic acid) 関連製品
- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)
- 951887-64-2(8-Chloro-8-nonenenitrile)
- 1273687-35-6(5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine)
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)




